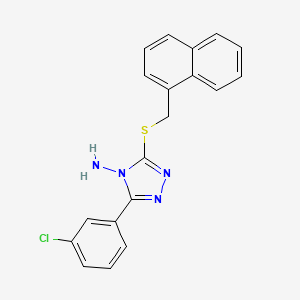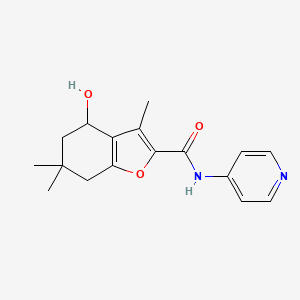![molecular formula C21H20N4O4 B15098562 Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 4622-69-9](/img/structure/B15098562.png)
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C21H20N4O4. This compound is part of the pyrroloquinoxaline family, known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the quinoxaline ring, affecting its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized pyrroloquinoxalines .
科学的研究の応用
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(2,5-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Uniqueness
Ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
特性
CAS番号 |
4622-69-9 |
|---|---|
分子式 |
C21H20N4O4 |
分子量 |
392.4 g/mol |
IUPAC名 |
ethyl 2-amino-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)15-11-12(27-2)9-10-16(15)28-3/h5-11H,4,22H2,1-3H3 |
InChIキー |
QBOMGEXPFWRCEN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=CC(=C4)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide](/img/structure/B15098490.png)
![(5Z)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098500.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B15098508.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098515.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,3-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B15098529.png)
![N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B15098530.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15098546.png)
![Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B15098552.png)


![9-Bromo-5-[4-(propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15098577.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B15098580.png)
